molecular formula C12H13N3O2 B2662732 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 851175-96-7

2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2662732
CAS No.: 851175-96-7
M. Wt: 231.255
InChI Key: GLJDLAQFRVFTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 2,4-dimethylaniline through diazotization followed by azidation.

    Carboxylation: The triazole intermediate is then subjected to carboxylation, typically using carbon dioxide under high pressure and temperature conditions, to introduce the carboxylic acid group at the 4-position of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cycloaddition step and high-pressure reactors for the carboxylation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: this compound can yield 2-(2,4-dicarboxyphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: The reduction of the carboxylic acid group can produce 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-methanol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, triazole derivatives are known for their biological activity. 2-(2,4-Dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The triazole ring can also interact with metal ions, which is crucial for its role in catalysis and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,4-Dimethylphenyl)-5-phenyl-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(2,4-Dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 2-(2,4-dimethylphenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-13-9(3)11(14-15)12(16)17/h4-6H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJDLAQFRVFTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.